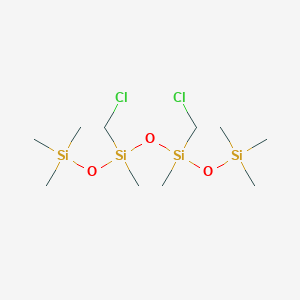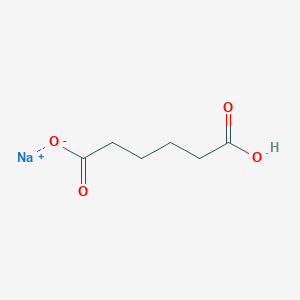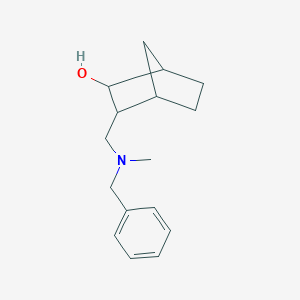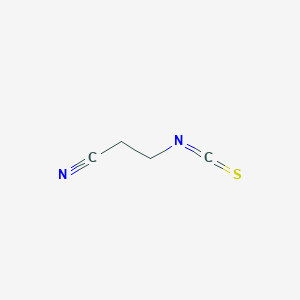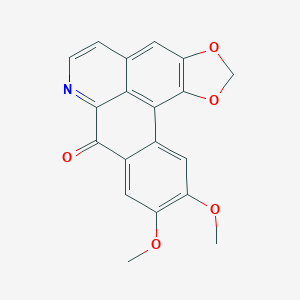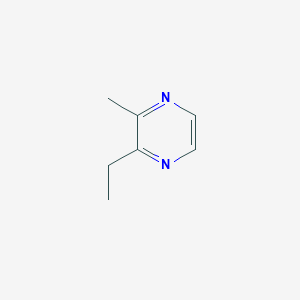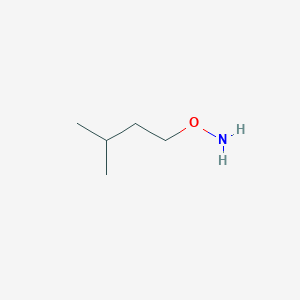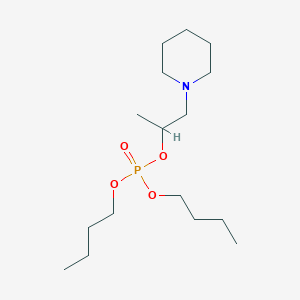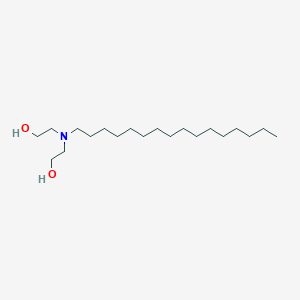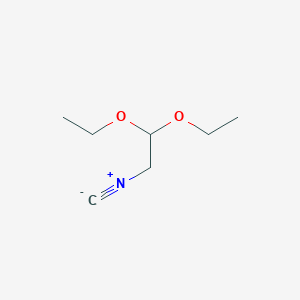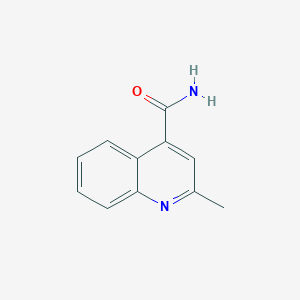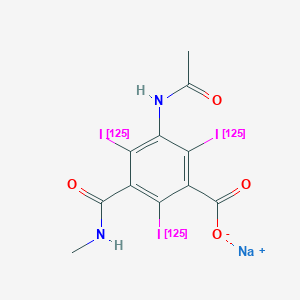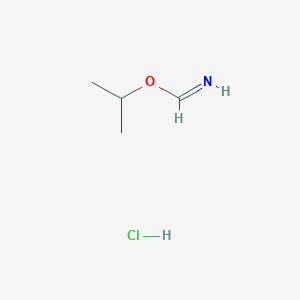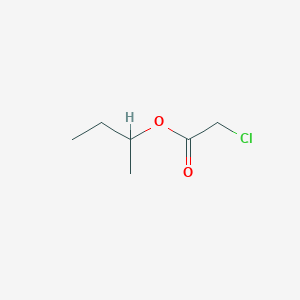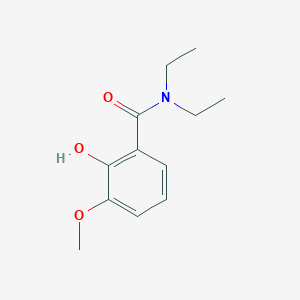
N,N-Diethyl-2-hydroxy-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DEET is a colorless, oily liquid with a faint odor that is used as an insect repellent. It was first developed by the US Army in the 1940s and has since become one of the most widely used insect repellents in the world. DEET is effective against a wide range of insects, including mosquitoes, ticks, and biting flies. It is used in a variety of products, including sprays, lotions, and wipes, and is available in concentrations ranging from 5% to 100%.
Mecanismo De Acción
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect human odors. DEET may also interfere with the insect's ability to detect carbon dioxide, which is another cue that insects use to locate their hosts.
Efectos Bioquímicos Y Fisiológicos
DEET has been shown to have a number of biochemical and physiological effects on insects. It has been shown to interfere with the activity of certain enzymes and to disrupt the insect's nervous system. DEET has also been shown to affect the insect's feeding behavior and to reduce the number of eggs that female mosquitoes lay.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEET is widely used in laboratory experiments because of its effectiveness as an insect repellent. However, there are some limitations to its use. DEET can be toxic to some laboratory animals, and care must be taken to ensure that it is used safely. Additionally, DEET can interfere with the activity of some enzymes, which can complicate certain types of experiments.
Direcciones Futuras
There are a number of future directions for research on DEET. One area of research is the development of new insect repellents that are more effective and less toxic than DEET. Another area of research is the study of DEET's mechanism of action and its effects on the insect nervous system. Finally, there is a need for further research on the safety of DEET and its potential effects on human health.
Métodos De Síntesis
The synthesis of DEET involves the reaction of N,N-diethyl-m-toluamide with thionyl chloride to form N,N-diethyl-3-methylbenzamide. This is then reacted with hydroxylamine hydrochloride to form N,N-diethyl-2-hydroxy-3-methoxybenzamide, which is DEET.
Aplicaciones Científicas De Investigación
DEET has been extensively studied for its effectiveness as an insect repellent. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and biting flies. DEET has also been studied for its safety and potential toxicity. Studies have shown that DEET is safe when used as directed and that it does not pose a significant risk to human health.
Propiedades
Número CAS |
19351-20-3 |
|---|---|
Nombre del producto |
N,N-Diethyl-2-hydroxy-3-methoxybenzamide |
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
N,N-diethyl-2-hydroxy-3-methoxybenzamide |
InChI |
InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)9-7-6-8-10(16-3)11(9)14/h6-8,14H,4-5H2,1-3H3 |
Clave InChI |
UNKOWBNGINEEOQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)OC)O |
SMILES canónico |
CCN(CC)C(=O)C1=C(C(=CC=C1)OC)O |
Otros números CAS |
19351-20-3 |
Sinónimos |
N,N-diethyl-2-hydroxy-3-methoxybenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



